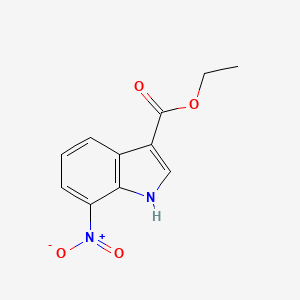

ethyl 7-nitro-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-Nitroindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Ethyl 7-Nitroindole-3-carboxylate typically involves the nitration of indole derivatives followed by esterification. One common method includes the nitration of indole-3-carboxylate using nitric acid in the presence of sulfuric acid, followed by esterification with ethanol . Industrial production methods often employ similar reaction conditions but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Ethyl 7-Nitroindole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitroindole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming aminoindole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions . Major products formed from these reactions include aminoindole derivatives and substituted indole compounds .

Scientific Research Applications

Ethyl 7-Nitroindole-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

Biology: It serves as a probe in studying biological pathways involving indole derivatives.

Medicine: Research has explored its potential as a precursor for developing therapeutic agents targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-Nitroindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors, influencing biological pathways .

Comparison with Similar Compounds

Ethyl 7-Nitroindole-3-carboxylate can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-Nitroindole: Another nitroindole derivative with distinct chemical and biological properties.

Ethyl 7-Nitroindole-3-carboxylate is unique due to its specific nitro and ester functional groups, which confer distinct reactivity and biological activity compared to other indole derivatives .

Biological Activity

Ethyl 7-nitro-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an indole structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecular formula is C11H10N2O3 with a molecular weight of approximately 234.21 g/mol. The presence of a nitro group at the 7-position and an ethyl ester at the 3-carboxylic acid position enhances its reactivity and biological properties.

Antimicrobial Properties

Research indicates that nitroindoles, including this compound, exhibit antibacterial properties . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Certain derivatives have also demonstrated anti-inflammatory activities. The ability to modulate inflammatory pathways makes these compounds promising candidates for further development as therapeutic agents against inflammatory diseases.

The mechanism of action for this compound involves interactions with specific molecular targets within biological pathways. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the indole ring allows binding to multiple receptors, influencing pathways such as apoptosis and cell proliferation .

Synthesis and Evaluation

A series of studies have focused on the synthesis of this compound and its analogs. For instance, a recent study reported a multi-step synthesis that yielded various substituted indole derivatives with enhanced biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Mechanism Insights | Interacts with cellular components via reduction |

Potential Applications

The versatility of this compound makes it an attractive candidate for further research in several fields:

- Medicinal Chemistry : As a precursor for developing therapeutic agents targeting various diseases.

- Biological Research : As a probe for studying pathways involving indole derivatives.

- Industrial Applications : Utilized in the production of dyes and pigments.

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

ethyl 7-nitro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-12-10-7(8)4-3-5-9(10)13(15)16/h3-6,12H,2H2,1H3 |

InChI Key |

FHHCMFCKRCHHBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.